2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
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Overview
Description
2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group and a thiadiazole ring, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 2-chlorobenzyl chloride with N-(4-methyl-1,2,3-thiadiazol-5-yl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring is known to interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
- N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
Uniqueness
This compound is unique due to its specific combination of a chlorobenzyl group and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse applications in research and industry .
Properties
IUPAC Name |
(2-chlorophenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7-10(18-15-14-7)13-11(16)17-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDPNZRCERFBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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